![molecular formula C17H22N2O5S B13715360 Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/no-structure.png)
Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an isothiazolidinone ring, and a methylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinone ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate.
Esterification: The final step involves the esterification of the intermediate to form the methylbutanoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of pharmaceuticals or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the isothiazolidinone ring may interact with enzymes or other proteins, inhibiting their activity or modifying their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate : This compound has a similar benzyloxycarbonyl group but differs in its overall structure and reactivity.
- α,β-Unsaturated Carbonyl Compounds : These compounds share some structural similarities and are key building blocks in organic chemistry .
Uniqueness
Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate is unique due to its specific combination of functional groups and the presence of the isothiazolidinone ring
Propiedades
Fórmula molecular |
C17H22N2O5S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-[3-oxo-4-(phenylmethoxycarbonylamino)-1,2-thiazolidin-2-yl]butanoate |
InChI |
InChI=1S/C17H22N2O5S/c1-11(2)14(16(21)23-3)19-15(20)13(10-25-19)18-17(22)24-9-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,22) |
Clave InChI |
CDTJUOSLGWPBJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OC)N1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



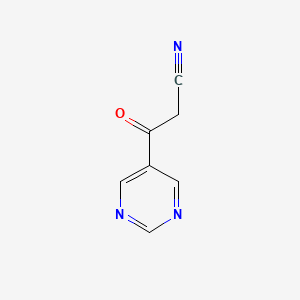
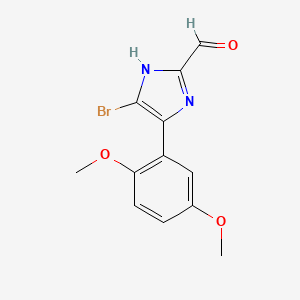

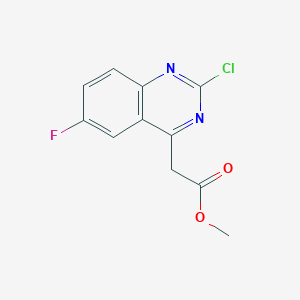
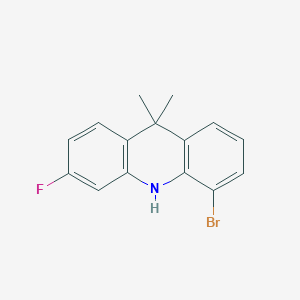
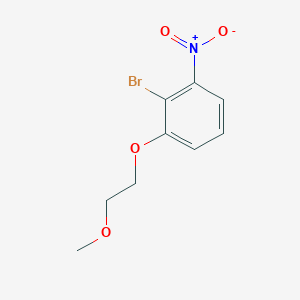
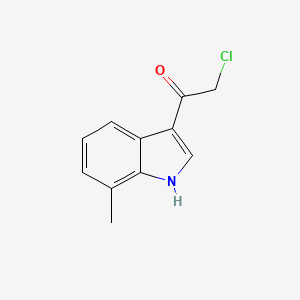
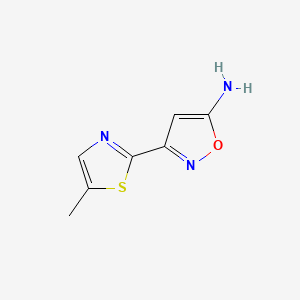
![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)
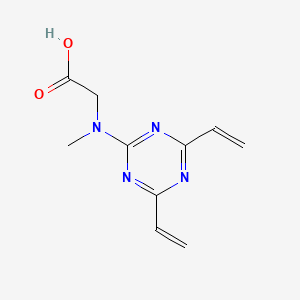

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)
